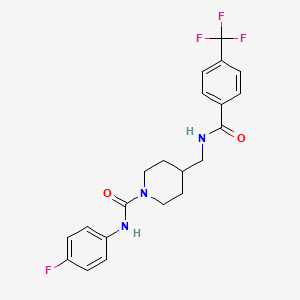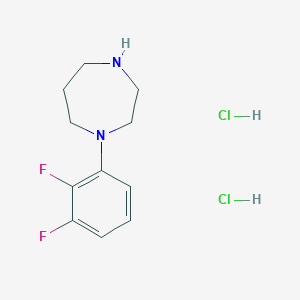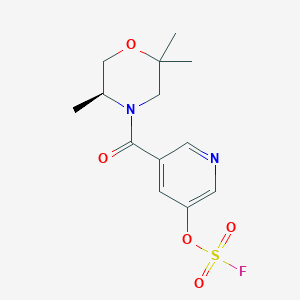![molecular formula C13H11F3N2O2 B2358311 N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}propanamide CAS No. 2459725-82-5](/img/structure/B2358311.png)
N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}propanamide is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring and a propanamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}propanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, which can be achieved using reagents like trifluoromethyl iodide (CF₃I) in the presence of a catalyst.
Coupling with the Phenyl Ring: The trifluoromethylated oxazole is then coupled with a phenyl ring through a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Propanamide Group: Finally, the propanamide group is introduced through an amidation reaction, where the oxazole-phenyl intermediate is reacted with a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, high-throughput screening for catalysts, and optimizing reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.
Major Products Formed
Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with different functional groups replacing the trifluoromethyl group.
科学的研究の応用
N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}propanamide has several scientific research applications:
Pharmaceuticals: The compound is studied for its potential use as a drug candidate due to its unique chemical structure and biological activity.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.
Medicinal Chemistry: Researchers investigate its potential as a lead compound for the development of new therapeutic agents.
作用機序
The mechanism of action of N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The oxazole ring can form hydrogen bonds and π-π interactions with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}benzamide: Similar structure with a benzamide group instead of a propanamide group.
N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}acetamide: Similar structure with an acetamide group instead of a propanamide group.
N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}butanamide: Similar structure with a butanamide group instead of a propanamide group.
Uniqueness
N-{3-[3-(trifluoromethyl)phenyl
特性
IUPAC Name |
N-[3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-2-11(19)17-12-7-10(18-20-12)8-4-3-5-9(6-8)13(14,15)16/h3-7H,2H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDOGUDOAMKEJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=NO1)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide](/img/structure/B2358229.png)

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2358232.png)

![2-Chloro-N-[(1-phenyltriazol-4-yl)methyl]propanamide](/img/structure/B2358235.png)
![5-Chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2358236.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2358238.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2358241.png)


![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B2358245.png)



